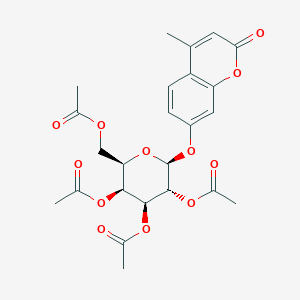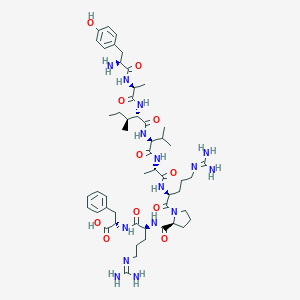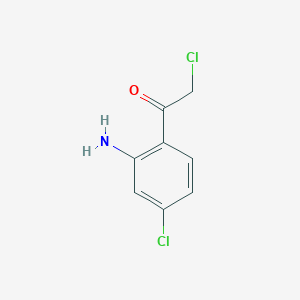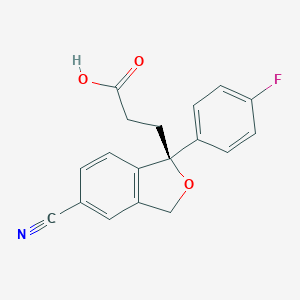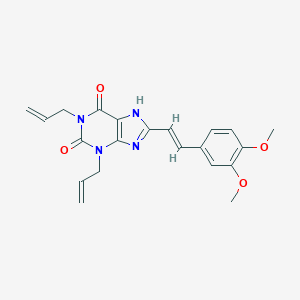
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, also known as DASPMI, is a xanthine derivative that has been synthesized for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine binds selectively to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. This binding results in the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various signaling pathways, leading to the observed physiological effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine.
Biochemical And Physiological Effects
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the enhancement of cognitive function. These effects are thought to be mediated through the selective binding of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine to the α7 nicotinic acetylcholine receptor.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine. One area of interest is the development of more potent analogs of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine that could exhibit stronger physiological effects. Another area of interest is the investigation of the potential therapeutic applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, particularly in the treatment of cognitive disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine and its effects on various signaling pathways.
Synthesis Methods
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine involves the reaction of 3,4-dimethoxystyryl bromide with 1,3-diallyl-8-bromoxanthine in the presence of a palladium catalyst. This reaction results in the formation of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine, which can be purified through recrystallization.
Scientific Research Applications
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been found to selectively bind to the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This makes (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine a potential tool for studying the role of this receptor in these processes.
In cancer research, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This suggests that (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine may have potential as an anticancer agent.
properties
CAS RN |
155814-27-0 |
|---|---|
Product Name |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)xanthine |
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)16(13-14)29-4/h5-10,13H,1-2,11-12H2,3-4H3,(H,22,23)/b10-8+ |
InChI Key |
CPKFTMZBSCSJGD-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C)OC |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



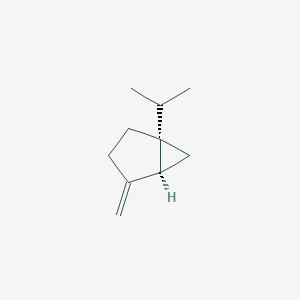
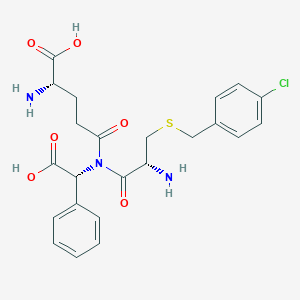
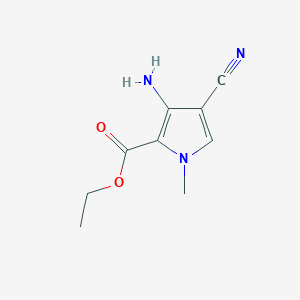
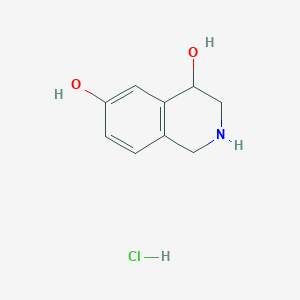
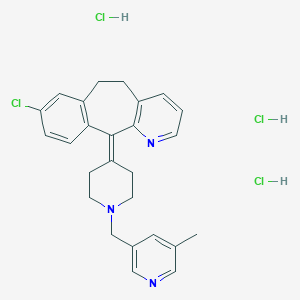
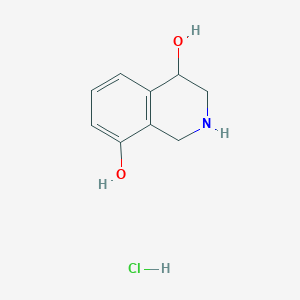
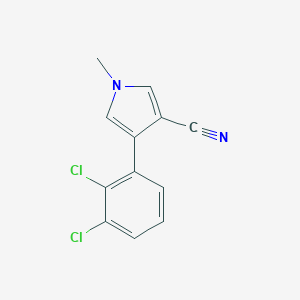
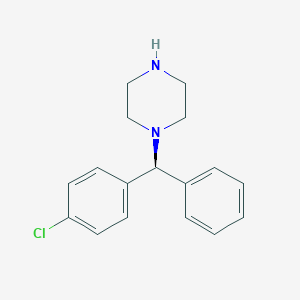
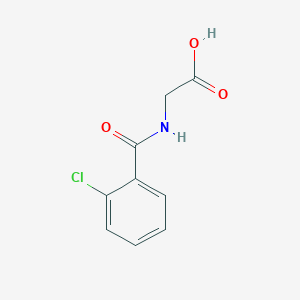
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
